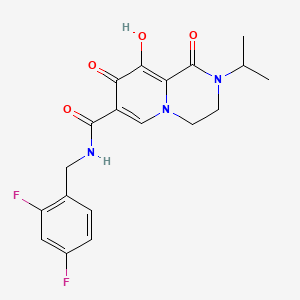

HIV-1 inhibitor-64

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H19F2N3O4 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-9-hydroxy-1,8-dioxo-2-propan-2-yl-3,4-dihydropyrido[1,2-a]pyrazine-7-carboxamide |

InChI |

InChI=1S/C19H19F2N3O4/c1-10(2)24-6-5-23-9-13(16(25)17(26)15(23)19(24)28)18(27)22-8-11-3-4-12(20)7-14(11)21/h3-4,7,9-10,26H,5-6,8H2,1-2H3,(H,22,27) |

InChI Key |

WBXOQRYBCXEIGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN2C=C(C(=O)C(=C2C1=O)O)C(=O)NCC3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

HIV-1 Inhibitor-64: A Deep Dive into its Mechanism of Action as a Novel Integrase Strand Transfer Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of HIV-1 inhibitor-64, a potent, novel N-substituted bicyclic carbamoyl pyridone. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV-1 therapeutics. This compound, also identified as compound 7c, has demonstrated significant promise as an Integrase Strand Transfer Inhibitor (INSTI), exhibiting potent activity against both wild-type HIV-1 and clinically relevant drug-resistant mutant strains.[1][2]

Core Mechanism of Action: Targeting the HIV-1 Integrase

This compound functions by directly targeting the HIV-1 integrase (IN), a critical enzyme for viral replication.[1][2] The integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. This compound specifically inhibits the strand transfer step.[1][3]

The inhibitor's mechanism relies on the chelation of two essential magnesium ions (Mg²⁺) within the catalytic site of the integrase enzyme.[1][4] By binding to these metal ions, this compound effectively displaces the viral DNA from the active site, thereby preventing its integration into the host genome and halting the viral replication cycle.[1][3] This mode of action is characteristic of the broader class of Integrase Strand Transfer Inhibitors (INSTIs).[5][6]

Potency and Activity Profile

This compound has demonstrated potent antiviral activity in single-round infection assays. A key characteristic of this inhibitor is its efficacy against HIV-1 strains that have developed resistance to other integrase inhibitors. The following tables summarize the quantitative data on the inhibitory potency of this compound (Compound 7c) against wild-type HIV-1 and various resistant mutants, with Cabotegravir (CAB), a second-generation INSTI, as a comparator.[1]

Table 1: Antiviral Activity against Wild-Type HIV-1

| Compound | EC50 (nM) |

| This compound (7c) | 6.4 |

| Cabotegravir (CAB) | 2.1 |

Table 2: Antiviral Activity against Integrase-Mutant HIV-1 Strains

| Mutant Strain | This compound (7c) EC50 (nM) | Cabotegravir (CAB) EC50 (nM) | Fold Change vs. CAB |

| E138K/Q148K | 62.5 | >800 | >12-fold more potent |

| G140S/Q148R | 11.3 | 410 | >36-fold more potent |

| R263K | 14.8 | 34.1 | ~2.3-fold more potent |

Experimental Protocols

The antiviral activity of this compound was determined using a single-round infectivity assay. This assay provides a quantitative measure of the inhibitor's ability to block viral replication.

Single-Round Infectivity Assay Protocol

-

Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates and cultured overnight.

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting 293T cells with an HIV-1 genomic vector (e.g., pNL4-3.Luc.R-E-) and a VSV-G envelope expression vector.

-

Infection: The cultured TZM-bl cells are pre-incubated with the serially diluted this compound for a specified period. Subsequently, the cells are infected with the pseudotyped HIV-1 particles.

-

Incubation: The infected cells are incubated for 48 hours to allow for viral entry, reverse transcription, integration (in the absence of an effective inhibitor), and expression of the luciferase reporter gene.

-

Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the inhibitor corresponds to its antiviral activity.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent INSTI with a clear mechanism of action involving the chelation of Mg²⁺ ions in the active site of HIV-1 integrase. Its significant activity against both wild-type and, notably, drug-resistant HIV-1 strains positions it as a promising candidate for further investigation in the development of next-generation antiretroviral therapies. The data presented herein underscores the potential of N-substituted bicyclic carbamoyl pyridones as a valuable scaffold for designing novel HIV-1 inhibitors with a high barrier to resistance.

References

- 1. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Integrase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Integrase Strand Transfer Inhibitor (INSTI) | NIH [clinicalinfo.hiv.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Compound 7c: A Novel Benzenesulfonamide-1,2,3-triazole Hybrid for Ovarian Cancer Therapy

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Compound 7c, a novel benzenesulfonamide-1,2,3-triazole hybrid compound. This document is intended for researchers, scientists, and drug development professionals interested in the field of oncology and medicinal chemistry.

Introduction: The Discovery of a Potent Anti-Ovarian Cancer Agent

Ovarian cancer remains a significant challenge in oncology, necessitating the development of novel therapeutic agents. In a recent study, a series of benzenesulfonamide-1,2,3-triazole hybrids were synthesized and evaluated for their anti-proliferative activities against a panel of cancer cell lines. Among the synthesized compounds, Compound 7c emerged as a particularly potent agent against ovarian cancer cells, demonstrating significant inhibitory effects on cell proliferation, migration, and invasion.[1][2] This discovery has positioned Compound 7c as a promising lead compound for the development of new anti-cancer therapies.

Synthesis of Compound 7c

Compound 7c, a novel benzenesulfonamide-1,2,3-triazole hybrid, was synthesized from 4-fluorobenzenesulfonyl chloride, prop-2-yn-1-amine, and 1-(azidomethyl)-3-phenoxybenzene.[1][2] The structure of Compound 7c was confirmed by 13C NMR and 1H NMR spectroscopy.[1][2]

Experimental Protocol for Synthesis

The synthesis of Compound 7c involves a two-step process:

-

Synthesis of the intermediate N-(prop-2-yn-1-yl)-4-fluorobenzenesulfonamide (7b): 4-fluorobenzenesulfonyl chloride is reacted with prop-2-yn-1-amine in the presence of sodium hydroxide in dichloromethane at room temperature.[2]

-

Synthesis of Compound 7c via Click Reaction: The crude intermediate 7b is then reacted with 1-(azidomethyl)-3-phenoxybenzene in the presence of copper(II) sulfate pentahydrate and sodium ascorbate in a 1:1 mixture of acetone and water.[2]

Biological Activity and Mechanism of Action

Compound 7c has demonstrated potent anti-proliferative activity against a range of cancer cell lines, with particular efficacy against ovarian cancer cells.[1][2]

In Vitro Anti-proliferative Activity

The anti-proliferative effects of Compound 7c were evaluated using the MTT assay against various cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| OC-314 | Ovarian Cancer | 1.82 |

| OVCAR-8 | Ovarian Cancer | 0.54 |

| SKOV3 | Ovarian Cancer | 3.91 |

| Caov-3 | Ovarian Cancer | 2.13 |

Data sourced from a study on the anti-cancer effects of Compound 7c.[1]

As shown in the table, Compound 7c exhibited the most potent activity against the OVCAR-8 ovarian cancer cell line, with an IC50 value of 0.54 µM.[1]

Mechanism of Action: Targeting the Wnt/β-catenin/GSK3β Signaling Pathway

Further investigations into the mechanism of action revealed that Compound 7c exerts its anti-cancer effects by modulating the Wnt/β-catenin/GSK3β signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in various cancers.

Treatment of OVCAR-8 cells with Compound 7c resulted in:

-

Increased expression of GSK3β: Glycogen synthase kinase-3β (GSK3β) is a key negative regulator of the Wnt/β-catenin pathway.[1]

-

Decreased expression of Wnt3a, β-catenin, c-Myc, Cyclin-D1, Axin2, and TCF4: These are all downstream targets of the Wnt/β-catenin pathway that promote cell proliferation and survival.[1]

-

Altered expression of epithelial-mesenchymal transition (EMT) markers: Compound 7c increased the expression of E-cadherin (an epithelial marker) and decreased the expression of N-cadherin and Snail-1 (mesenchymal markers), suggesting an inhibition of EMT, a process critical for cancer cell migration and invasion.[1]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of Compound 7c was also evaluated in an in vivo xenograft model using OVCAR-8 cells. The results demonstrated that Compound 7c significantly inhibited tumor growth without causing obvious toxicity to the animals, as indicated by stable body weights throughout the study.[1][2]

Conclusion and Future Directions

Compound 7c, a novel benzenesulfonamide-1,2,3-triazole hybrid, has been identified as a potent inhibitor of ovarian cancer cell proliferation, migration, and invasion. Its mechanism of action involves the modulation of the Wnt/β-catenin/GSK3β signaling pathway. The promising in vitro and in vivo anti-tumor activity, coupled with a favorable preliminary safety profile, makes Compound 7c a strong candidate for further preclinical and clinical development as a novel therapeutic agent for ovarian cancer. Future studies should focus on optimizing the structure of Compound 7c to enhance its potency and pharmacokinetic properties, as well as further elucidating its detailed mechanism of action.

References

Unveiling the Target of HIV-1 Inhibitor-64: A Technical Guide to an Advanced Integrase Strand Transfer Inhibitor

For Immediate Release

Frederick, MD – Researchers have identified the molecular target of a potent anti-HIV-1 compound, designated HIV-1 inhibitor-64 (also known as compound 7c). This in-depth guide provides a comprehensive overview of the target identification, mechanism of action, and preclinical evaluation of this novel inhibitor for an audience of researchers, scientists, and drug development professionals. A pivotal study has pinpointed this compound as a highly effective inhibitor of HIV-1 integrase, a critical enzyme for viral replication. This compound not only demonstrates potent activity against wild-type HIV-1 but also maintains significant efficacy against clinically relevant drug-resistant mutant strains.

Executive Summary

This compound emerges from the class of N-substituted bicyclic carbamoyl pyridones and functions as an integrase strand transfer inhibitor (INSTI). It effectively suppresses the activity of wild-type HIV-1 and shows pronounced potency against challenging double mutants, such as E138K/Q148K and G140S/Q148R, surpassing the efficacy of the FDA-approved second-generation INSTI, Cabotegravir, in preclinical assays. This technical guide will detail the quantitative inhibitory data, the experimental protocols for its evaluation, and a visual representation of its mechanism and the workflows used in its characterization.

Data Presentation: Quantitative Efficacy and Cytotoxicity

The antiviral activity of this compound (Compound 7c) and its analogs was rigorously assessed against a panel of wild-type and INSTI-resistant HIV-1 strains. The tables below summarize the 50% effective concentrations (EC50) and 50% cytotoxic concentrations (CC50) to illustrate the inhibitor's potency and therapeutic window.

Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains

| HIV-1 Strain | Inhibitor | EC50 (nM) |

| Wild-Type | This compound (7c) | 62.5 |

| E138K/Q148K | This compound (7c) | 62.5 |

| G140S/Q148R | This compound (7c) | 11.3 |

Data represents the concentration of the inhibitor required to inhibit viral replication by 50% in a single-round infectivity assay.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Inhibitor | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Human Osteosarcoma (HOS) Cells | This compound (7c) | >100 | >1600 |

The selectivity index is a critical measure of a drug's therapeutic window, with higher values indicating a more favorable safety profile.

Experimental Protocols

The characterization of this compound involved several key experimental procedures, outlined below.

Single-Round HIV-1 Infectivity Assay

This assay is fundamental for determining the antiviral potency of investigational compounds.

-

Cell Seeding: Human embryonic kidney 293T (HEK293T) cells or other susceptible cell lines like U87.CD4.CCR5/CXCR4 are seeded in 96-well plates at a density of 1.2 x 10^4 cells per well and incubated for 24 hours.[1]

-

Virus Production: Pseudotyped HIV-1 virions, typically encoding a luciferase reporter gene, are produced by co-transfecting HEK293T cells with a viral vector plasmid, a packaging plasmid, and a VSV-G envelope plasmid.

-

Compound Preparation and Incubation: Serial dilutions of this compound are prepared. The inhibitor is then mixed with the pseudotyped virus and added to the target cells.[1]

-

Infection and Lysis: The cells are incubated with the virus-inhibitor mixture for 48 hours at 37°C. Following incubation, the culture medium is removed, and the cells are lysed using a luciferase lysis buffer.[1]

-

Luciferase Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The reduction in luciferase signal in the presence of the inhibitor, compared to a no-drug control, is used to calculate the EC50 value.[1]

MTT Cytotoxicity Assay

This colorimetric assay assesses the potential of a compound to cause cellular damage.

-

Cell Seeding: Human osteosarcoma (HOS) cells or another appropriate cell line are seeded in 96-well plates and incubated to allow for cell adherence.

-

Compound Incubation: The cells are treated with various concentrations of this compound and incubated for a period that mirrors the duration of the antiviral assay.

-

MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals.[2]

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The CC50 value is calculated as the concentration of the inhibitor that reduces cell viability by 50%.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the inhibition of the integrase enzyme's catalytic activity.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains purified recombinant HIV-1 integrase, a donor DNA substrate mimicking the viral DNA end, and a target DNA substrate.

-

Inhibitor Addition: this compound is added to the reaction mixture at varying concentrations.

-

Initiation of Reaction: The strand transfer reaction is initiated by the addition of a divalent metal cofactor, typically Mg2+ or Mn2+.

-

Detection of Strand Transfer Product: The product of the strand transfer reaction is detected using various methods, such as fluorescence, time-resolved fluorescence, or colorimetric detection, often involving labeled DNA substrates.[3][4]

-

IC50 Determination: The concentration of the inhibitor that reduces the strand transfer activity by 50% is determined as the IC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism and evaluation.

Caption: Mechanism of HIV-1 Integrase Inhibition.

Caption: Workflow for Identification of this compound.

Caption: Logical Relationship of Strand Transfer Inhibition.

References

understanding the binding site of HIV-1 inhibitor-64 on integrase

An in-depth analysis of the binding site of inhibitors targeting the catalytic core of HIV-1 integrase, with a focus on interactions involving the critical D64 residue.

Introduction

While a specific compound named "HIV-1 inhibitor-64" is not prominently documented in scientific literature, the significance of the number 64 in the context of HIV-1 integrase points toward the crucial role of the Aspartate 64 (D64) residue. This residue is a part of the highly conserved DDE catalytic triad (D64, D116, E152) that constitutes the active site of the enzyme.[1][2][3] This triad coordinates divalent metal ions (Mg²⁺ or Mn²⁺), which are essential for the catalytic activity of integrase in both 3' processing and strand transfer reactions.[1][3]

The most successful class of anti-integrase drugs, the Integrase Strand Transfer Inhibitors (INSTIs), function by binding to this active site.[3][4] They act as interfacial inhibitors, chelating the metal ions and interacting with both the enzyme and the viral DNA end. This guide provides a detailed overview of the binding site of these inhibitors on HIV-1 integrase, focusing on the interactions within this key catalytic region.

Quantitative Data on HIV-1 Integrase Inhibitors

The inhibitory potential of compounds targeting the integrase active site is quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀), the half-maximal effective concentration (EC₅₀), and the dissociation constant (Kd) are key metrics for evaluating inhibitor potency.

| Inhibitor/Compound | Target | Assay Type | IC₅₀ (μM) | EC₅₀ (μM) | Kd (nM) | Reference |

| HDS1 | Integrase-DNA Binding | Biochemical | 2.9 | - | - | [1][3] |

| HDS1 | Strand Transfer | Biochemical | 2.9 | - | - | [1][3] |

| HDS1 | 3' Processing | Biochemical | 2.7 | - | - | [1][3] |

| HDS1 | HIV-1 Replication | Cell-based | - | 20.5 | - | [3] |

| L-731,988 (DKA) | Strand Transfer | Biochemical | ~0.1 | - | - | [5] |

| L-731,988 (DKA) | IN-DNA Complex Binding | Scintillation Proximity Assay | - | - | 75 ± 10 | [5][6] |

| DW-D-5 | HIV-1 Replication (C8166 cells) | p24 Production Assay | - | 2.03 | - | [7] |

| DW-D-6 | HIV-1 Replication (C8166 cells) | p24 Production Assay | - | 74.34 | - | [7] |

| Compound 22 | IN Catalytic Activity | HTRF Assay | 45 | - | - | [8] |

| Compound 22 | HIV-1 Replication | Cell-based | - | 58 | - | [8] |

| Compound 27 | IN Catalytic Activity | HTRF Assay | 17 | - | - | [8] |

| Compound 27 | HIV-1 Replication | Cell-based | - | 17 | - | [8] |

| Compound 5j | HIV-1 Replication (WT) | Cell-based | - | 0.0073 | - | [4] |

| Compound 5j | HIV-1 Replication (Y143R Mutant) | Cell-based | - | 0.0026 | - | [4] |

Experimental Protocols

The characterization of HIV-1 integrase inhibitors involves a range of biochemical and structural biology techniques to determine their mechanism of action, binding affinity, and specific binding site.

Biochemical Assays

1. Integrase Strand Transfer Assay: This assay measures the ability of integrase to insert a viral DNA substrate into a target DNA substrate.

-

Protocol: A 96-well plate is coated with a substrate oligonucleotide representing the viral DNA. Purified HIV-1 integrase is pre-incubated with the test inhibitor at various concentrations. This mixture is then added to the wells. Following incubation, a second oligonucleotide representing the target DNA, often labeled with biotin or a fluorophore, is added. The reaction is allowed to proceed at 37°C. The amount of integrated product is then quantified, typically using an ELISA-based method or a fluorescence-based detection system like Homogeneous Time-Resolved Fluorescence (HTRF).[7][8] A decrease in the product signal indicates inhibition of the strand transfer reaction.

2. 3' Processing Assay: This assay assesses the first catalytic step where integrase cleaves two nucleotides from the 3' end of the viral DNA.

-

Protocol: A viral LTR DNA substrate, often labeled with a radioactive isotope or a fluorescent tag, is incubated with purified HIV-1 integrase in the presence of varying concentrations of the inhibitor. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis. The gel is imaged, and the amount of the cleaved (processed) product is quantified relative to the uncleaved substrate. A reduction in the processed product indicates inhibition.[1]

3. DNA Binding Assay: This assay measures the ability of an inhibitor to prevent integrase from binding to its viral DNA substrate.

-

Protocol: The effect of dose-ranging concentrations of an inhibitor on the binding of integrase to LTR DNA is assessed.[1] Techniques like Scintillation Proximity Assay (SPA) can be used, where radiolabeled inhibitor binding is analyzed. High-affinity binding of an inhibitor like L-731,988 requires the assembly of a specific complex on the HIV-1 long terminal repeat.[5][6]

Structural Biology Techniques

1. X-Ray Crystallography: This technique provides high-resolution atomic models of the integrase-inhibitor complex.

-

Protocol: The HIV-1 integrase catalytic core domain is expressed and purified. The purified protein is then co-crystallized with the inhibitor. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the growth of well-ordered crystals. Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded and used to calculate an electron density map, from which the 3D structure of the protein-inhibitor complex can be modeled.[2][9]

2. Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is used to determine the structure of large, flexible macromolecular complexes like the HIV-1 intasome.

-

Protocol: The HIV-1 intasome (the complex of integrase and viral DNA) is assembled in the presence of the inhibitor. The sample is then rapidly frozen in a thin layer of vitreous ice. This vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles are collected and computationally processed to reconstruct a high-resolution 3D map of the intasome-inhibitor complex.[10][11][12]

Visualizations

Inhibitor Binding and Mechanism

Caption: Binding of an INSTI to the integrase catalytic core.

Experimental Workflow

Caption: Typical workflow for HIV-1 integrase inhibitor discovery.

Mechanism of Action

Caption: INSTIs block the integration process by occupying the active site.

References

- 1. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]

- 2. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV-1 Intasomes Assembled with Excess Integrase C-Terminal Domain Protein Facilitate Structural Studies by Cryo-EM and Reveal the Role of the Integrase C-Terminal Tail in HIV-1 Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis for Strand Transfer Inhibitor Binding to HIV Intasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cryo-EM structures and atomic model of the HIV-1 strand transfer complex intasome - PubMed [pubmed.ncbi.nlm.nih.gov]

CYP4Z1-IN-1: A Novel CYP4Z1 Inhibitor for Breast Cancer Therapy

An In-Depth Technical Guide to the Preliminary Toxicity Assessment of Representative Compounds Designated "7c"

Disclaimer: The designation "Compound 7c" is a common placeholder in chemical literature, referring to the third variant ('c') in the seventh series ('7') of synthesized molecules within a specific research context. This guide provides a preliminary toxicity assessment for several distinct chemical entities, each referred to as "Compound 7c" in its respective publication. Researchers and drug development professionals should always refer to the specific chemical structure and original publication for complete and accurate information.

Compound 7c, identified as a potent and selective inhibitor of Cytochrome P450 Family 4 Subfamily Z Member 1 (CYP4Z1), has been investigated for its potential in treating breast cancer.

Acute Toxicity

An in vivo study was conducted to assess the acute toxicity of CYP4Z1-IN-1.

| Parameter | Result | Reference |

| LD50 (Median Lethal Dose) | > 2000 mg/kg | [1] |

| Route of Administration | Oral | [1] |

| Test Animal | Mice | [1] |

| Duration | 7 days | [1] |

| Observed Effects | No evident toxicity or body weight loss | [1] |

Cytotoxicity

The cytotoxic effects of this Compound 7c were evaluated against breast cancer cell lines.

| Cell Line | IC50 (Median Inhibitory Concentration) | Reference |

| MDA-MB-231 (Breast Cancer Stem Cells) | 483 nM | [1] |

| MCF-7 (Breast Cancer) | Antiproliferative activity observed | [1] |

Experimental Protocols

MTT Assay for Cytotoxicity: The antiproliferative activity of Compound 7c (CYP4Z1-IN-1) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of Compound 7c for 72 hours. Following treatment, MTT solution was added to each well and incubated for a further 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.[1]

Experimental Workflow

Caption: Workflow for MTT Assay.

Benzofuran-Based Acetylcholinesterase Inhibitor for Alzheimer's Disease

A novel benzofuran derivative, designated Compound 7c, has been synthesized and evaluated as a potential therapeutic agent for Alzheimer's disease due to its potent acetylcholinesterase (AChE) inhibitory activity.[2]

In Vivo Toxicity Assessment

Acute and chronic toxicity studies in rats indicated a favorable safety profile for this compound.

| Study Type | Observations | Reference |

| Acute & Chronic Toxicity | No signs of toxicity or adverse events. | [2] |

| Blood Profile | No significant differences observed. | [2] |

| Hepatic Enzymes | Insignificant differences in levels. | [2] |

| Kidney Function (Urea, Creatinine) | Insignificant differences in levels. | [2] |

| Histopathology | No damage to liver, kidney, heart, and brain tissues. | [2] |

Experimental Protocols

Acute and Chronic Toxicity Studies in Rats: For the acute toxicity study, rats were administered a single high dose of Compound 7c and observed for 14 days for any signs of toxicity or mortality. For the chronic toxicity study, rats were administered a daily dose of Compound 7c for an extended period (e.g., 28 or 90 days). Throughout the study, animals were monitored for clinical signs, body weight changes, and food and water consumption. At the end of the study, blood samples were collected for hematological and biochemical analysis. Following sacrifice, major organs were subjected to histopathological examination to identify any treatment-related changes.[2]

Magnolol Derivative with Antidepressant Potential

A derivative of magnolol, referred to as Compound 7c, has been investigated for its potential as a melatonergic receptor agonist for the treatment of depression.

Acute Toxicity

| Parameter | Result | Reference |

| LD50 | > 2000 mg/kg | [3][4] |

| Route of Administration | Oral (p.o.) | [3][4] |

| Test Animal | Mice | [3][4] |

Angular Phenoxazine Ether with Antimalarial Activity

An angular phenoxazine ether, also designated Compound 7c, has been synthesized and evaluated for its antimalarial properties.

Acute Toxicity and Preliminary Safety

| Parameter | Result | Reference |

| LD50 | ≥ 5000 mg/kg | [2] |

| Hematological Analysis | Normal values for Hb, PCV, WBC, and RBC. | [2] |

| Histopathology (Liver) | Significant restoration of the liver intoxicated with malaria parasite. | [2] |

2-Oxindolin-3-ylidene-indole-3-carbohydrazide Derivative as an Anticancer Agent

This particular Compound 7c has been identified as a potential anticancer agent for colorectal cancer.

In Vitro Cytotoxicity

| Cell Line | IC50 | Selectivity | Reference |

| HT-29 (Colon Cancer) | 188 nM | High safety profile to normal fibroblast (HFF-1) | [5] |

| SW-620 (Colon Cancer) | 206 nM | High safety profile to normal fibroblast (HFF-1) | [5] |

Experimental Protocols

MTT Assay for Cytotoxicity: The cytotoxic effect of this Compound 7c was assessed using the MTT assay. Colorectal cancer cell lines (HT-29 and SW-620) and a normal human skin fibroblast cell line (HFF-1) were treated with different concentrations of the compound. The percentage of cell viability was determined, and the IC50 values were calculated.[5]

Signaling Pathway Visualization

EGFR/PI3K Dual Inhibition Pathway (Hypothetical for a Pyrimidine-5-carbonitrile "Compound 7c")

A pyrimidine-5-carbonitrile derivative (Compound 7c) has been reported as a dual inhibitor of EGFR and PI3K, which are key components in cancer cell signaling pathways.[6]

Caption: EGFR/PI3K Signaling Inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of magnolol derivatives as melatonergic receptor agonists with potential use in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibitor Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a cell-based assay to screen and characterize inhibitors of HIV-1 replication. The described methodology is a representative example based on common practices in the field, employing a reporter gene for sensitive and quantitative assessment of antiviral activity.

Introduction

Cell-based assays are fundamental tools in the discovery and development of antiretroviral drugs. They allow for the evaluation of potential inhibitors in a biologically relevant context, providing insights into a compound's efficacy, cytotoxicity, and mechanism of action within a cellular environment.[1] Unlike biochemical assays that focus on a single viral target, cell-based assays can identify inhibitors that act at various stages of the HIV-1 replication cycle, from entry to maturation.[1][2] This protocol describes a robust and reproducible assay for determining the potency of HIV-1 inhibitors.

Data Presentation

The primary quantitative outputs of this assay are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 represents the concentration of a compound that inhibits viral replication by 50%, while the CC50 is the concentration that reduces the viability of the host cells by 50%.[1] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a more favorable safety profile.

The following table summarizes representative data for known HIV-1 inhibitors, illustrating the expected output from this assay.

| Compound | Target | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Zidovudine (AZT) | Reverse Transcriptase | MT-4 | 2.5 | >100 | >40,000 |

| Nevirapine | Reverse Transcriptase | MT-2 | 10 | >225 | >22,500 |

| BMS-378806 | gp120 (Attachment) | MT-2 | 12 | >225 | >18,750[3] |

| GSK878 | Capsid | MT-2 | 0.039 | >20 | >512,820[4] |

| Entecavir | Reverse Transcriptase | Primary CD4+ T cells | ~1 | >100 | >100,000[5] |

Experimental Protocols

This protocol is divided into two main parts: the cytotoxicity assay to determine the CC50 and the antiviral assay to determine the EC50.

Part 1: Cytotoxicity Assay (CC50 Determination)

This assay evaluates the effect of the test compounds on the viability of the host cells. The MTT assay is a common colorimetric method for this purpose.[6]

Materials:

-

Human T-lymphocytic MT-4 cells[7]

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium)

-

Test compounds (dissolved in DMSO)

-

96-well flat-bottom microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[7]

Part 2: Antiviral Assay (EC50 Determination)

This assay measures the ability of the test compounds to inhibit HIV-1 replication. This protocol utilizes a replication-competent HIV-1 strain that expresses a reporter gene (e.g., luciferase or GFP) upon infection of susceptible cells.[1][5]

Materials:

-

Complete medium (as described above)

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound and Virus Addition: The next day, prepare serial dilutions of the test compounds in complete medium. Add 50 µL of the diluted compounds to the cells. Subsequently, add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well.[3] Include wells with cells and virus only (virus control) and wells with cells only (cell control).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Data Acquisition: Read the luminescence signal using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for determining CC50 and EC50.

HIV-1 Entry Signaling Pathway

Caption: Key steps in HIV-1 entry and associated signaling.

References

- 1. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV_cycle ~ ViralZone [viralzone.expasy.org]

- 3. pnas.org [pnas.org]

- 4. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Evaluation of HIV-1 Inhibitor-64 Against Drug-Resistant Strains

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to the long-term efficacy of antiretroviral therapy (ART).[1][2][3] HIV-1 protease, an enzyme critical for the maturation of infectious virions, is a key target for many antiretroviral drugs.[3][4][5] However, mutations in the protease gene can confer resistance to existing protease inhibitors (PIs), leading to treatment failure.[3][4]

Inhibitor-64 is a novel, next-generation HIV-1 protease inhibitor designed to be effective against a broad spectrum of PI-resistant HIV-1 strains. Its unique molecular structure allows it to bind tightly to the active site of both wild-type and mutant protease enzymes, presenting a high genetic barrier to the development of resistance.[4][6] These application notes provide detailed protocols for evaluating the in vitro efficacy of Inhibitor-64 against various drug-resistant HIV-1 strains.

Mechanism of Action

HIV-1 protease is a viral enzyme essential for the lifecycle of the virus. It functions to cleave newly synthesized polyproteins into their mature, functional protein components.[5][7] Without the action of protease, the viral particles are non-infectious. Inhibitor-64 is a competitive inhibitor that binds to the active site of the HIV-1 protease, preventing it from cleaving the Gag-Pol polyproteins and thus halting the maturation of new, infectious virions.[4][5]

Caption: HIV-1 Replication Cycle and the Mechanism of Action of Inhibitor-64.

Data Presentation: In Vitro Efficacy of Inhibitor-64

The antiviral activity of Inhibitor-64 was assessed against a panel of laboratory-adapted HIV-1 strains and clinical isolates with known resistance-associated mutations in the protease gene. The 50% effective concentration (EC50) was determined using a cell-based assay.

| HIV-1 Strain | Key Resistance Mutations | EC50 (nM) for Inhibitor-64 | Fold Change in EC50 |

| Wild-Type (NL4-3) | None | 0.5 | 1.0 |

| Resistant Strain A | V82A | 0.8 | 1.6 |

| Resistant Strain B | I50V | 1.1 | 2.2 |

| Resistant Strain C | L90M | 1.5 | 3.0 |

| Multi-Drug Resistant 1 | V82A, L90M | 2.5 | 5.0 |

| Multi-Drug Resistant 2 | I50V, V82A, L90M | 4.0 | 8.0 |

Note: Fold change is calculated relative to the wild-type strain. Data are representative and should be confirmed in your own experimental setting.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50)

This protocol describes a cell-based assay to determine the concentration of Inhibitor-64 required to inhibit HIV-1 replication by 50%.

Materials:

-

HEK293T cells

-

HIV-1 molecular clones (wild-type and resistant variants)

-

Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Inhibitor-64 stock solution (in DMSO)

-

Luciferase reporter assay system

-

96-well cell culture plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Dilution: Prepare a serial dilution of Inhibitor-64 in cell culture medium. The final concentrations should typically range from 0.01 nM to 100 nM. Include a no-drug control.

-

Transfection: Co-transfect the HEK293T cells with an HIV-1 molecular clone expressing luciferase and a VSV-G envelope plasmid to produce pseudotyped viruses.

-

Infection: After 48 hours, harvest the virus-containing supernatant. Infect the previously seeded target cells with the virus in the presence of the diluted Inhibitor-64.

-

Incubation: Incubate the infected plates for 48 hours at 37°C, 5% CO2.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of viral replication for each concentration of Inhibitor-64 relative to the no-drug control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Caption: Experimental Workflow for EC50 Determination.

Protocol 2: Phenotypic Resistance Assay

This assay is used to measure the susceptibility of patient-derived or laboratory-engineered HIV-1 strains to Inhibitor-64.

Materials:

-

Patient plasma samples or site-directed mutant clones

-

HIV-1 permissive cell line (e.g., TZM-bl)

-

Reagents for RT-PCR and molecular cloning

-

Inhibitor-64

-

Standard PI control inhibitors

Methodology:

-

Virus Isolation/Generation:

-

For clinical isolates: Extract viral RNA from patient plasma and amplify the protease gene using RT-PCR.[8]

-

For engineered strains: Use site-directed mutagenesis to introduce specific resistance mutations into a wild-type HIV-1 molecular clone.

-

-

Recombinant Virus Assay (RVA): Clone the amplified protease gene into a protease-deleted HIV-1 laboratory vector that contains a reporter gene (e.g., luciferase).[8]

-

Virus Production: Generate recombinant virus stocks by transfecting the vector into producer cells (e.g., HEK293T).

-

Susceptibility Testing:

-

Perform the antiviral activity assay as described in Protocol 1 using the generated recombinant viruses.

-

Test a range of concentrations of Inhibitor-64 and other PIs.

-

-

Data Analysis:

-

Calculate the EC50 for each virus-drug combination.

-

Determine the fold change in EC50 for the mutant virus relative to the wild-type virus. A fold change significantly greater than 1 indicates reduced susceptibility (resistance).

-

Caption: Logical Relationship of Inhibitor-64 Efficacy.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability between replicate wells | Inconsistent cell seeding or virus addition. | Ensure proper mixing of cell suspension and virus stock. Use a multichannel pipette for additions. |

| Low luciferase signal | Low virus titer or poor cell health. | Titer the virus stock before the assay. Check cells for viability and contamination. |

| No dose-response curve | Incorrect compound concentration range. | Perform a wider range of dilutions in a preliminary experiment to determine the approximate EC50. |

Conclusion

Inhibitor-64 demonstrates potent antiviral activity against both wild-type and a range of PI-resistant HIV-1 strains in vitro. The provided protocols offer a robust framework for researchers to independently verify these findings and further explore the resistance profile of this promising next-generation HIV-1 protease inhibitor. These methods are fundamental in the preclinical evaluation of new antiretroviral agents and contribute to the development of more durable and effective treatment regimens for individuals living with HIV-1.

References

- 1. Drug Resistance in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Perspectives on HIV-1 Antiretroviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.co.jp [abcam.co.jp]

- 8. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Compound 7c in TZM-bl Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for evaluating the anti-HIV-1 activity and cytotoxicity of a hypothetical novel antiretroviral agent, Compound 7c, using the TZM-bl reporter cell line. The protocols outlined below are based on established methodologies for screening and characterizing potential HIV-1 inhibitors.

Overview

The TZM-bl cell line is a genetically engineered HeLa cell clone that expresses CD4, CXCR4, and CCR5, rendering it susceptible to infection by a wide range of HIV-1 strains.[1][2] These cells contain integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 long terminal repeat (LTR) promoter.[1][2] Upon successful HIV-1 infection, the viral Tat protein is produced, which activates the LTR promoter and leads to the expression of luciferase. The level of luciferase activity is directly proportional to the extent of viral replication, providing a sensitive and quantitative measure of antiviral efficacy.[1][2]

This application note details the necessary protocols for:

-

Determining the half-maximal effective concentration (EC50) of Compound 7c.

-

Assessing the cytotoxicity (CC50) of Compound 7c.

-

Calculating the selectivity index (SI) to evaluate the therapeutic window of the compound.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the antiviral and cytotoxicity assays.

Table 1: Antiviral Activity of Compound 7c against HIV-1 in TZM-bl Cells

| Compound | Virus Strain | EC50 (µM) |

| Compound 7c | HIV-1 NL4-3 | [Insert Value] |

| Compound 7c | HIV-1 JR-CSF | [Insert Value] |

| Positive Control (e.g., AZT) | HIV-1 NL4-3 | [Insert Value] |

Table 2: Cytotoxicity of Compound 7c in TZM-bl Cells

| Compound | CC50 (µM) |

| Compound 7c | [Insert Value] |

| Positive Control (e.g., Doxorubicin) | [Insert Value] |

Table 3: Selectivity Index of Compound 7c

| Compound | Selectivity Index (SI = CC50/EC50) |

| Compound 7c | [Insert Value] |

Experimental Protocols

Cell Culture and Maintenance

TZM-bl cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiviral Activity Assay (Luciferase Reporter Gene Assay)

This assay determines the ability of Compound 7c to inhibit HIV-1 replication in TZM-bl cells.

Materials:

-

TZM-bl cells

-

Complete growth medium (DMEM + 10% FBS + antibiotics)

-

HIV-1 viral stock (e.g., HIV-1 NL4-3)

-

Compound 7c stock solution (in DMSO)

-

Positive control (e.g., Azidothymidine - AZT)

-

96-well white, flat-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Protocol:

-

Seed 1 x 10^4 TZM-bl cells per well in a 96-well white, flat-bottom plate in 100 µL of complete growth medium.[3]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[3]

-

Prepare serial dilutions of Compound 7c and the positive control in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-

After 24 hours, remove the medium from the cells and add 50 µL of the serially diluted compounds to the respective wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).

-

Add 50 µL of HIV-1 virus stock (at a multiplicity of infection of 0.5) to all wells except the cell control wells.[3]

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]

-

After 48 hours, measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system. Briefly, add the luciferase reagent to each well and measure the relative luminescence units (RLU) using a luminometer.[3]

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control (untreated, infected cells).

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT or XTT Assay)

This assay evaluates the effect of Compound 7c on the viability of TZM-bl cells.

Materials:

-

TZM-bl cells

-

Complete growth medium

-

Compound 7c stock solution (in DMSO)

-

96-well clear, flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay)

-

Plate reader

Protocol:

-

Seed 1 x 10^4 TZM-bl cells per well in a 96-well clear, flat-bottom plate in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of Compound 7c in complete growth medium.

-

After 24 hours, remove the medium and add 100 µL of the serially diluted compound to the respective wells. Include wells with medium only (cell control) and wells with medium and DMSO (vehicle control).

-

Incubate the plate for 48 hours (or a duration matching the antiviral assay) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the formation of formazan crystals (for MTT) or the soluble formazan product (for XTT).

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control (untreated, uninfected cells).

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Workflow for the TZM-bl based antiviral activity assay.

Caption: Workflow for the cytotoxicity assay in TZM-bl cells.

Caption: Simplified signaling pathway of HIV-1 infection in TZM-bl cells and a hypothetical target for Compound 7c.

References

Application Notes and Protocols: HIV-1 Inhibitor-64 in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of HIV-1 inhibitor-64 (also known as Compound 7c), a novel N-substituted bicyclic carbamoyl pyridone that acts as an integrase strand transfer inhibitor (INSTI). The provided data and protocols are intended to guide researchers in the further investigation of this compound and similar bicyclic carbamoyl pyridones as potential anti-HIV-1 therapeutics.

Introduction

This compound is a potent, wild-type HIV-1 inhibitor that demonstrates significant activity against clinically relevant drug-resistant mutants. As an INSTI, its mechanism of action involves the chelation of two catalytic Mg²⁺ ions within the active site of the HIV-1 integrase enzyme. This action effectively blocks the strand transfer (ST) step of viral DNA integration into the host genome, a critical process for viral replication.[1][2] Preclinical studies have highlighted its superior potency against certain resistant strains when compared to the FDA-approved second-generation INSTI, cabotegravir.[1]

Data Presentation

The antiviral activity and cytotoxicity of this compound were assessed in single-round infection assays. The following tables summarize the key quantitative data from these preclinical evaluations.

Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains

| HIV-1 Strain | EC₅₀ (nM) |

| Wild-Type | 7.5 |

| E138K/Q148K | 62.5 |

| G140S/Q148R | 11.3 |

EC₅₀ (50% effective concentration) is the concentration of the inhibitor required to reduce viral infection by 50%. Data is derived from single-round infectivity assays.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀ for WT) |

| CEM-TART1 | >100 | >13,333 |

CC₅₀ (50% cytotoxic concentration) is the concentration of the inhibitor that results in a 50% reduction in cell viability.

Mandatory Visualizations

Signaling Pathway of HIV-1 Integrase Strand Transfer Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Single-Round HIV-1 Infection Assay

Caption: Workflow for determining antiviral EC₅₀.

Experimental Protocols

Single-Round HIV-1 Infection Assay

This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound against single-round infectious molecular clones of HIV-1.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

HIV-1 pseudovirus stock (e.g., VSV-G pseudotyped NL4-3)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well white, flat-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: a. Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. On the day before the assay, trypsinize and seed the TZM-bl cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of media. c. Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations. Include a "no drug" control (medium with DMSO) and a "no virus" control.

-

Infection: a. On the day of infection, carefully remove the medium from the plated cells. b. Add 50 µL of the diluted inhibitor to the appropriate wells. c. Add 50 µL of the HIV-1 pseudovirus stock (pre-titrated to yield a high signal-to-noise ratio) to each well, except for the "no virus" control wells. d. Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: a. After the 48-hour incubation, remove the supernatant from each well. b. Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. c. Measure the luciferase activity using a luminometer.

-

Data Analysis: a. The percentage of inhibition is calculated by comparing the luciferase readings in the inhibitor-treated wells to the "no drug" control wells. b. The EC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

-

CEM-TART1 cells (or another suitable T-cell line)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well tissue culture plates

-

Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Plating: a. Culture CEM-TART1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.

-

Compound Addition: a. Prepare serial dilutions of this compound in culture medium. Include a "no drug" control (medium with DMSO). b. Add 100 µL of the diluted inhibitor to the appropriate wells.

-

Incubation: a. Incubate the plate for 48 hours (or a duration consistent with the antiviral assay) at 37°C in a 5% CO₂ incubator.

-

Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for color development or signal generation. c. Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: a. The percentage of cytotoxicity is calculated by comparing the readings in the inhibitor-treated wells to the "no drug" control wells. b. The CC₅₀ value is determined by plotting the percentage of cytotoxicity against the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol provides a general framework for assessing the direct inhibitory activity of this compound on the strand transfer step of HIV-1 integrase.

Materials:

-

Recombinant HIV-1 integrase

-

Oligonucleotide substrates mimicking the viral DNA ends (donor substrate)

-

Target DNA

-

Assay buffer (containing a divalent cation, typically Mg²⁺ or Mn²⁺)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Reaction tubes or plates

-

Gel electrophoresis equipment and reagents

-

Method for detecting reaction products (e.g., radioactivity, fluorescence, or colorimetry)

Procedure:

-

Reaction Setup: a. In a reaction tube or well, combine the assay buffer, recombinant HIV-1 integrase, and the donor DNA substrate. b. Add serial dilutions of this compound (or DMSO for the control) to the reaction mixture. c. Pre-incubate the mixture to allow the inhibitor to bind to the integrase.

-

Initiation of Strand Transfer: a. Add the target DNA to the reaction mixture to initiate the strand transfer reaction. b. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Product Analysis: a. Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturing agent). b. Analyze the reaction products using an appropriate method. A common method is to run the samples on a denaturing polyacrylamide gel and visualize the products of strand transfer by autoradiography (if using radiolabeled substrates) or other detection methods.

-

Data Analysis: a. Quantify the amount of strand transfer product in each reaction. b. The percentage of inhibition is calculated by comparing the amount of product in the inhibitor-treated reactions to the control reaction. c. The IC₅₀ value (the concentration of inhibitor required to reduce strand transfer activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

References

Measuring the Potency of HIV-1 Inhibitor-64: A Detailed Guide to Determining EC50

This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals to determine the half-maximal effective concentration (EC50) of HIV-1 inhibitor-64. The EC50 value is a critical measure of a drug's potency, representing the concentration at which it inhibits 50% of viral replication.[1][2] Adherence to these protocols will ensure robust and reproducible results for the evaluation of this specific antiviral compound.

Introduction

This compound is a compound that has demonstrated antiviral activity against wild-type and certain mutant strains of HIV-1.[3] Quantifying its potency is a crucial step in the preclinical drug development process. This is achieved by calculating the EC50 value, which is determined from a dose-response curve.[1][4] This guide will focus on a widely used and reliable method: the p24 antigen capture ELISA in conjunction with an in vitro cell culture system. The p24 antigen is a major structural protein of the HIV-1 core, and its concentration in cell culture supernatant is a direct indicator of viral replication.[5]

In parallel, it is essential to assess the inhibitor's cytotoxicity to ensure that the observed antiviral effect is not due to cell death. This is quantified by the 50% cytotoxic concentration (CC50).[6][7] The ratio of CC50 to EC50 provides the selectivity index (SI), a key indicator of the compound's therapeutic window.[6][7]

Principle of the Assays

The determination of EC50 for this compound involves infecting a susceptible human T-cell line (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the inhibitor.[8] After a set incubation period, the level of viral replication is quantified by measuring the amount of p24 antigen produced in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[5][9] The percentage of viral inhibition is calculated relative to a virus control (no inhibitor). These values are then plotted against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve, from which the EC50 is calculated.

Simultaneously, a cytotoxicity assay is performed where uninfected cells are exposed to the same concentrations of this compound. Cell viability is measured, often using an MTT assay, to determine the CC50.[10]

Data Presentation

The quantitative data from the antiviral and cytotoxicity assays should be summarized for clarity and ease of comparison.

Table 1: Antiviral Activity of this compound

| Inhibitor-64 Conc. (nM) | Log Concentration | p24 Antigen (pg/mL) (Mean ± SD) | % Inhibition |

| 0 (Virus Control) | N/A | 1500 ± 120 | 0 |

| 0.1 | -1 | 1450 ± 110 | 3.3 |

| 1 | 0 | 1200 ± 95 | 20.0 |

| 10 | 1 | 780 ± 60 | 48.0 |

| 50 | 1.7 | 450 ± 40 | 70.0 |

| 100 | 2 | 225 ± 25 | 85.0 |

| 500 | 2.7 | 75 ± 15 | 95.0 |

| 1000 | 3 | 30 ± 10 | 98.0 |

Table 2: Cytotoxicity of this compound

| Inhibitor-64 Conc. (µM) | Log Concentration | Cell Viability (%) (Mean ± SD) |

| 0 (Cell Control) | N/A | 100 ± 5 |

| 0.1 | -1 | 98 ± 6 |

| 1 | 0 | 97 ± 5 |

| 10 | 1 | 95 ± 7 |

| 50 | 1.7 | 88 ± 8 |

| 100 | 2 | 75 ± 9 |

| 200 | 2.3 | 52 ± 6 |

| 400 | 2.6 | 25 ± 4 |

| 800 | 2.9 | 5 ± 2 |

Table 3: Summary of Potency and Cytotoxicity

| Parameter | Value |

| EC50 | 12.5 nM |

| CC50 | 190 µM |

| Selectivity Index (SI = CC50/EC50) | 15200 |

Experimental Protocols

Protocol for EC50 Determination using p24 Antigen ELISA

Materials and Reagents:

-

This compound

-

MT-4 cells (or other suitable susceptible cell line)[8]

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, L-glutamine, and antibiotics)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a series of serial dilutions of this compound in complete cell culture medium. It is recommended to use a 5- or 10-fold dilution series to cover a broad concentration range (e.g., from 0.1 nM to 1000 nM).

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of medium.

-

Add Inhibitor: Add 50 µL of the prepared inhibitor dilutions to the appropriate wells in triplicate. Include wells for "virus control" (cells + virus, no inhibitor) and "cell control" (cells only, no virus or inhibitor).

-

Infection: Add a predetermined amount of HIV-1 stock (at a suitable multiplicity of infection, MOI) to all wells except the "cell control" wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[8]

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant from each well.

-

p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[5]

-

Data Analysis:

-

Calculate the average p24 concentration for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (p24 sample / p24 virus control)] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to calculate the EC50 value.[4][12]

-

Protocol for CC50 Determination using MTT Assay

Materials and Reagents:

-

This compound

-

MT-4 cells

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in complete cell culture medium, similar to the EC50 assay but extending to higher concentrations (e.g., 0.1 µM to 800 µM).

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.

-

Add Inhibitor: Add 100 µL of the inhibitor dilutions to the wells in triplicate. Include "cell control" wells (cells with medium only, no inhibitor).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a humidified 5% CO2 incubator.

-

Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the average absorbance for each concentration.

-

Determine the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance sample / Absorbance cell control) x 100

-

Plot the % viability against the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis to calculate the CC50 value, which is the concentration that reduces cell viability by 50%.[10]

-

Visualizations

Caption: Workflow for EC50 and CC50 determination of HIV-1 inhibitors.

Caption: Logical flow for dose-response data analysis and EC50/CC50 calculation.

References

- 1. graphpad.com [graphpad.com]

- 2. towardsdatascience.com [towardsdatascience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. youtube.com [youtube.com]

Methodology for Assessing HIV-1 Inhibitor-64 in Primary Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of HIV-1 Inhibitor-64, a novel antiretroviral candidate, in primary human cells. The following protocols and guidelines are designed to ensure robust and reproducible assessment of the inhibitor's efficacy, potency, and mechanism of action.

Introduction

The development of new antiretroviral agents is crucial to combat the emergence of drug-resistant HIV-1 strains and to develop more effective treatment regimens. This document outlines a standardized methodology for the in vitro characterization of this compound in primary peripheral blood mononuclear cells (PBMCs), the primary target of HIV-1 in vivo. The described assays are fundamental for determining the inhibitor's potential for further clinical development.

Data Presentation: Summary of Inhibitor-64 Efficacy

The following tables summarize the expected quantitative data from the assessment of this compound. These values are presented for illustrative purposes and should be replaced with experimental findings.

Table 1: Antiviral Activity of this compound in PBMCs

| Parameter | Value |

| EC50 (nM) | 0.085 ± 0.042 |

| EC90 (nM) | 0.195 ± 0.055 |

| Maximum Inhibition (%) | 98 |

| Hill Slope | 1.2 |

EC50: 50% effective concentration; EC90: 90% effective concentration. Data are represented as mean ± standard deviation.

Table 2: Cytotoxicity Profile of this compound in PBMCs

| Parameter | Value |

| CC50 (µM) | > 25 |

| Therapeutic Index (TI) | > 294,117 |

CC50: 50% cytotoxic concentration. TI is calculated as CC50/EC50.

Table 3: Cross-Clade Inhibitory Activity of this compound

| HIV-1 Clade | EC50 (nM) |

| A | 0.098 |

| B | 0.075 |

| C | 0.112 |

| CRF_AE | 0.088 |

Experimental Protocols

Isolation and Culture of Primary Cells

Protocol 1: PBMC Isolation and Stimulation

-

PBMC Isolation: Isolate PBMCs from fresh human blood from healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS), 5% IL-2, and 50 µg/mL gentamicin (complete IL-2 growth medium).[1]

-

Stimulation: Stimulate the PBMCs with 5 µg/mL phytohemagglutinin-P (PHA-P) for 24-48 hours to activate the cells and make them susceptible to HIV-1 infection.[1]

-

Maintenance: After stimulation, wash the cells and maintain them in complete IL-2 growth medium without PHA-P.[1]

Antiviral Activity Assay

Protocol 2: HIV-1 Inhibition Assay in PBMCs

-

Cell Plating: Seed the stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.

-

Inhibitor Addition: Prepare serial dilutions of this compound and add them to the designated wells. Include a no-drug control.

-

Viral Infection: Infect the cells with a pre-titered amount of a primary HIV-1 isolate (e.g., BaL or NL4-3) for 2 hours.

-

Incubation: After infection, wash the cells to remove unbound virus and culture them in the presence of the inhibitor for 5-7 days.

-

Supernatant Collection: At the end of the incubation period, collect the culture supernatant.

-

Quantification of Viral Replication: Measure the concentration of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit.[1]

-

Data Analysis: Calculate the percent inhibition of viral replication at each inhibitor concentration relative to the no-drug control. Determine the EC50 and EC90 values using non-linear regression analysis.

Cytotoxicity Assay

Protocol 3: Cell Viability Assay

-

Cell Plating: Seed stimulated, uninfected PBMCs in a 96-well plate at the same density as the antiviral assay.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the cells for the same duration as the antiviral assay.

-

Viability Measurement: Assess cell viability using a colorimetric assay such as MTT or a fluorometric assay that measures ATP content (e.g., CellTiter-Glo).

-

Data Analysis: Calculate the percent cytotoxicity at each inhibitor concentration relative to the untreated control. Determine the CC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the antiviral activity and cytotoxicity of this compound in primary PBMCs.

HIV-1 Entry and Fusion Inhibition Pathway

Assuming this compound acts as an entry inhibitor, similar to compounds like NB-64, it would likely target the gp41 fusion machinery.[2]

Caption: Proposed mechanism of action for this compound as a fusion inhibitor targeting the gp41 6-helix bundle formation.

Signaling Pathways in HIV-1 Latency and Reactivation

Should this compound be investigated for its effects on latent reservoirs, understanding its impact on cellular signaling pathways is critical. Several pathways, including the Protein Kinase C (PKC) pathway, are involved in HIV-1 latency reversal.[3]

Caption: The PKC signaling pathway involved in HIV-1 latency reversal, a potential target for inhibitors.

References

Application Notes and Protocols: Studying HIV-1 Inhibitor-64 Resistance Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for studying the development of resistance to HIV-1 Inhibitor-64, a potent integrase strand transfer inhibitor (INSTI). The methodologies described herein are essential for characterizing the resistance profile of this compound, identifying key resistance mutations, and understanding the molecular mechanisms driving resistance.